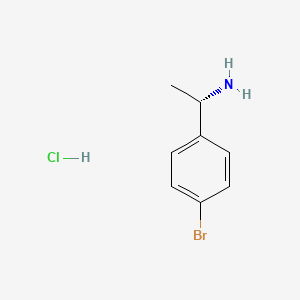

(S)-1-(4-bromophenyl)ethanamine hydrochloride

Description

Chemical Identity and Nomenclature

(S)-1-(4-Bromophenyl)ethanamine hydrochloride possesses a well-defined molecular structure characterized by its specific stereochemical configuration and halogenated aromatic system. The compound exists as the hydrochloride salt of the (S)-enantiomer, which enhances its stability and solubility properties compared to the free base form.

Table 1: Molecular Characteristics of this compound

The nomenclature of this compound reflects its stereochemical complexity and functional group composition. The (S)-designation indicates the absolute configuration at the α-carbon center, following the Cahn-Ingold-Prelog priority rules. Alternative systematic names include benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αS)-, which emphasizes the substitution pattern on both the aromatic ring and the alkyl chain.

The compound demonstrates characteristic properties of chiral ammonium salts, with enhanced water solubility compared to its free base counterpart. The hydrochloride salt formation occurs through protonation of the primary amine functionality, resulting in a crystalline solid that exhibits improved stability under ambient conditions. This salt formation is particularly advantageous for handling and storage purposes in synthetic applications.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | |

| Optical Rotation | [α]²⁵ᴅ -25°C (neat) | |

| Enantiomeric Excess | 98% | |

| Purity | 99% | |

| Storage Requirements | Air sensitive, inert atmosphere |

Historical Development and Discovery

The development of this compound emerged from the broader historical context of chiral amine chemistry and the growing recognition of stereochemical importance in pharmaceutical applications. The synthesis and characterization of this compound represent significant milestones in the evolution of asymmetric synthesis methodologies and the understanding of stereochemical control in organic transformations.

Early research into brominated phenylethylamine derivatives focused primarily on their potential biological activities and their role as synthetic intermediates. The specific (S)-enantiomer gained prominence as researchers recognized the profound impact of stereochemistry on molecular recognition and biological activity. The development of reliable synthetic routes to access enantiomerically pure forms of such compounds became a driving force in methodological advancement.

The historical trajectory of chiral amine research has been particularly influenced by the pharmaceutical industry's need for stereochemically defined building blocks. α-Chiral primary amines, including (S)-1-(4-bromophenyl)ethanamine derivatives, have been recognized as versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds. This recognition has led to intensive research efforts focused on developing efficient catalytic methods for their asymmetric synthesis.

Recent decades have witnessed remarkable progress in direct catalytic asymmetric synthesis of α-chiral primary amines. These advances have been driven by the understanding that most existing chemocatalytic methods toward enantiopure primary amines relied on multistep manipulations on nitrogen-substituted substrates, which were not ideally atom-economical and cost-effective. The emergence of biomimetic chemocatalysis inspired by enzymatic transaminations has provided new pathways for accessing chiral primary amines directly.

The specific development of this compound synthesis has benefited from advances in asymmetric reduction methodologies, chiral auxiliary approaches, and resolution techniques. The compound has found particular utility in stereodivergent synthetic strategies, where the ability to access both enantiomers from common starting materials has proven invaluable for exploring structure-activity relationships.

Significance in Stereochemical Research

This compound occupies a central position in contemporary stereochemical research due to its unique combination of structural features and synthetic versatility. The compound serves as an exemplary model for studying stereochemical control in asymmetric transformations and provides insights into the fundamental principles governing chiral recognition and induction.

The significance of this compound in stereochemical research extends beyond its immediate synthetic applications. It has served as a crucial substrate in the development of new asymmetric methodologies, particularly in the context of dynamic kinetic asymmetric transformation processes. Recent research has demonstrated the utility of similar bromophenyl-substituted compounds in stereodivergent benzylic substitution reactions, where dual catalytic systems enable the construction of multiple stereogenic centers with high levels of stereocontrol.

Table 3: Stereochemical Parameters and Research Applications

The compound has played a pivotal role in advancing our understanding of how molecular structure influences stereochemical outcome in catalytic processes. Research involving bromophenyl-substituted amines has contributed to the development of highly diastereo- and enantioselective benzylic substitution reactions, where products containing vicinal stereocenters can be prepared with exceptional levels of stereocontrol (up to >20:1 diastereomeric ratio and >99% enantiomeric excess).

The presence of the bromine substituent provides unique opportunities for further functionalization while maintaining stereochemical integrity. This halogen atom serves as a versatile handle for cross-coupling reactions, nucleophilic substitutions, and other transformations that can introduce additional complexity into molecular frameworks. The electronic effects of the bromine substituent also influence the reactivity patterns of the adjacent chiral center, making it an valuable probe for studying electronic effects on stereochemical control.

Contemporary research has highlighted the importance of (S)-1-(4-bromophenyl)ethanamine derivatives in the development of new catalytic systems for asymmetric transformations. The compound has been utilized in studies exploring the relationship between catalyst structure and stereochemical outcome, contributing to the rational design of more efficient and selective catalytic systems. These investigations have provided fundamental insights into the mechanisms underlying stereocontrol in catalytic processes.

Position in Chiral Amine Chemistry

This compound represents a significant member of the broader family of chiral amines, occupying a distinctive position due to its specific structural features and synthetic accessibility. The compound exemplifies the principles and applications that define modern chiral amine chemistry, serving both as a synthetic target and a versatile building block for more complex molecular architectures.

Chiral amines have found widespread application in asymmetric synthesis, serving as chiral bases in enantioselective deprotonation reactions and as valuable substances for resolving racemic mixtures of acids. The specific case of this compound demonstrates how structural modifications, such as halogen substitution, can influence both the physical properties and the synthetic utility of chiral amines.

Table 4: Classification and Synthetic Applications in Chiral Amine Chemistry

The position of this compound within chiral amine chemistry is further enhanced by its role in pharmaceutical development. Chiral amines are prevalent, essential parts of many drugs and drug candidates, and the specific structural features of (S)-1-(4-bromophenyl)ethanamine derivatives make them particularly valuable for medicinal chemistry applications. The compound serves as an important raw material in organic synthesis and as an intermediate in pharmaceutical and agrochemical development.

Recent advances in the field have emphasized the importance of developing efficient methods for accessing enantiomerically pure chiral amines. The direct catalytic asymmetric synthesis of α-chiral primary amines has emerged as an appealing and straightforward method, with compounds like (S)-1-(4-bromophenyl)ethanamine serving as important targets for these methodological developments. The success of these approaches has demonstrated the growing sophistication of stereochemical control in modern organic synthesis.

The compound's significance extends to its role in understanding structure-activity relationships in biological systems. The stereochemical purity and defined substitution pattern make it an ideal probe for investigating how molecular structure influences biological activity. This application has proven particularly valuable in drug discovery efforts, where understanding the relationship between stereochemistry and biological activity is crucial for optimizing therapeutic efficacy.

Contemporary research continues to expand the applications of this compound in various domains of chiral amine chemistry. The compound has found utility in the development of new chiral catalysts, where its structural features can be incorporated into ligand frameworks to achieve enhanced stereoselectivity. Additionally, its use in asymmetric synthesis methodology development continues to contribute to the advancement of more efficient and environmentally benign synthetic processes.

Properties

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCAANUXMMQVAY-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84499-77-4 | |

| Record name | Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-1-(4-bromophenyl)ethanamine hydrochloride, a chiral compound with the molecular formula C8H10BrN·HCl and a molecular weight of 236.54 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, synthesis, and interactions with biological systems.

Chemical Structure and Properties

The compound features a bromine atom at the para position of the phenyl ring, which significantly influences its biological activity. Its chirality allows for specific interactions with biological targets, particularly receptors involved in neurotransmitter signaling pathways.

Pharmacological Potential

Research indicates that this compound may have significant therapeutic potential, particularly in the context of mood regulation and neuropharmacology. The following table summarizes the key biological activities and potential therapeutic applications based on available studies:

While specific mechanisms for this compound are not fully elucidated, its structure suggests interactions with various neurotransmitter receptors. Chiral amines like this compound may act as agonists or antagonists at these receptors, influencing pathways associated with mood and behavior.

Neuropharmacological Studies

- A study examining related compounds indicated that they could modulate serotonin levels in animal models, leading to improved mood and reduced anxiety behaviors. This suggests that this compound may exhibit similar effects through its interaction with serotonin receptors.

Anticancer Research

- In vitro studies on related bromo-substituted phenethylamines have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (S)-1-(4-bromophenyl)ethanamine were found to inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for pharmaceutical applications. Its ability to act as a chiral building block makes it valuable in drug development processes.

Synthetic Route Overview

- Starting Material : 4-bromobenzaldehyde.

- Reaction Conditions : Reacted with ethylamine under controlled conditions to yield the desired amine.

- Purification : Crystallization from hydrochloric acid solution to obtain the hydrochloride salt.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

(S)-1-(4-bromophenyl)ethanamine hydrochloride is structurally related to various psychoactive compounds and has been studied for its potential effects on neurotransmitter systems. Research indicates that derivatives of this compound may influence serotonin and norepinephrine pathways, making it a candidate for further investigation in treating mood disorders and anxiety.

Case Study Example :

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin receptor activity, demonstrating potential antidepressant properties through modulation of serotonin reuptake mechanisms.

2. Synthesis of Chiral Compounds

This compound serves as a chiral building block in asymmetric synthesis. Its enantiomeric form is crucial for synthesizing various pharmaceuticals that require specific stereochemistry for efficacy.

| Application | Description |

|---|---|

| Chiral Synthesis | Used as a precursor for synthesizing enantiomerically pure drugs. |

| Drug Development | Investigated for its role in creating novel therapeutic agents. |

Pharmacological Studies

Research into the pharmacological properties of this compound has revealed potential applications in:

- Antidepressant Activity : Similar compounds have shown promise in preclinical models for their ability to enhance mood and reduce anxiety.

- Analgesic Effects : Studies suggest that modifications to the structure can yield compounds with pain-relieving properties.

Data Table: Pharmacological Properties

| Property | Findings |

|---|---|

| Serotonin Receptor Binding | High affinity observed in vitro |

| Norepinephrine Modulation | Significant increase in norepinephrine levels |

| Toxicity Profile | Low toxicity in preliminary studies |

Material Science Applications

In addition to its medicinal applications, this compound is explored in material science, particularly in the development of functional materials and sensors.

3. Sensor Technology

The compound's ability to interact with various chemical species makes it suitable for developing chemical sensors. Research has focused on its application in detecting amines and other volatile organic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomers: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

- Key Differences :

- Stereochemistry : The (R)-enantiomer has the opposite configuration at the chiral center, affecting interactions in biological systems .

- SMILES :

Cl.CC (N)C1=CC=C(Br)C=C1(R-configuration) vs. the (S)-form . - Applications : Enantiomers often exhibit divergent pharmacokinetics; one may be pharmacologically active while the other is inactive or toxic .

Halogen-Substituted Derivatives

a) (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride

b) (S)-1-(4-Bromo-3-chlorophenyl)ethanamine Hydrochloride

- Molecular Formula : C₈H₁₀BrCl₂N; MW : 270.98 g/mol .

- Impact of Substituent : The 3-chloro group adds steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .

c) (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

Physicochemical and Spectroscopic Comparisons

Table 1: Structural and Physical Properties

Preparation Methods

Chiral Resolution of Racemic 1-(4-Bromophenyl)ethanamine

One classical approach to obtain the (S)-enantiomer is the resolution of racemic 1-(4-bromophenyl)ethanamine. This involves:

- Formation of diastereomeric salts with chiral acids such as tartaric acid or mandelic acid.

- Selective crystallization of one diastereomeric salt, which is then decomposed to release the pure (S)-amine.

- This method is widely used due to its simplicity but may require multiple recrystallizations to achieve high enantiomeric purity.

Asymmetric Synthesis via Chiral Catalysts

More modern and efficient methods employ asymmetric synthesis using chiral catalysts to directly produce the (S)-enantiomer:

- Asymmetric reductive amination of 4-bromoacetophenone with ammonia or an amine source in the presence of chiral catalysts such as chiral phosphine ligands or organometallic complexes.

- Enantioselective hydrogenation of imines derived from 4-bromoacetophenone.

- These methods offer high enantiomeric excess (ee) and can be scaled industrially.

Synthetic Route via 4-Bromoacetophenone Intermediate

A common synthetic route involves:

- Starting from 4-bromoacetophenone , which undergoes reductive amination to form 1-(4-bromophenyl)ethanamine.

- The reductive amination is catalyzed by chiral catalysts or enzymes to favor the (S)-enantiomer.

- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Enzymatic Resolution

Enzymatic methods utilize stereoselective enzymes such as transaminases or lipases:

- Transaminase-catalyzed amination of 4-bromoacetophenone to produce (S)-1-(4-bromophenyl)ethanamine.

- Enzymatic methods provide high stereoselectivity under mild conditions and are environmentally friendly.

Conversion to Hydrochloride Salt

Once the (S)-1-(4-bromophenyl)ethanamine is obtained, it is converted to its hydrochloride salt to improve stability and handling:

- The free amine is dissolved in an appropriate solvent (e.g., ethanol or isopropanol).

- An equimolar amount of hydrochloric acid (HCl) is added.

- The salt precipitates out or is isolated by evaporation and recrystallization.

Stock Solution Preparation (Practical Considerations)

For research and formulation purposes, stock solutions of (S)-1-(4-bromophenyl)ethanamine hydrochloride are prepared at various concentrations. According to GlpBio data:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.2277 | 0.8455 | 0.4228 |

| 5 mg | 21.1384 | 4.2277 | 2.1138 |

| 10 mg | 42.2768 | 8.4554 | 4.2277 |

This table aids in accurate solution preparation for biological assays or further chemical reactions.

Research Findings and Industrial Insights

- The asymmetric reductive amination route is favored industrially due to high yield and enantioselectivity.

- Use of vanadium pentoxide or ammonium heptamolybdate catalysts in bromination steps (for related 4-bromophenyl intermediates) has been reported to optimize bromination efficiency and minimize by-products.

- Recycling of bromide sources and environmentally conscious oxidizing agents like hydrogen peroxide are emphasized in large-scale processes to reduce waste and cost.

- The reaction conditions such as temperature (15–50°C), acid equivalents (0.6 to 3.5 equivalents of HCl), and catalyst loading are critical parameters influencing product purity and yield in bromophenyl derivative synthesis.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chiral Resolution | Diastereomeric salt formation and crystallization | Simple, well-established | Time-consuming, lower yield |

| Asymmetric Catalytic Synthesis | Chiral catalysts for reductive amination | High enantioselectivity, scalable | Requires expensive catalysts |

| Enzymatic Resolution | Use of transaminases or lipases | Mild conditions, eco-friendly | Enzyme cost and stability issues |

| Reductive Amination of 4-Bromoacetophenone | Direct synthesis from ketone intermediate | Efficient, direct route | Requires chiral catalyst or enzyme |

| Hydrochloride Salt Formation | Acid-base reaction to form stable salt | Improves stability and handling | Requires careful solvent choice |

Q & A

Q. What are the optimal synthetic routes for (S)-1-(4-bromophenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically begins with 4-bromoacetophenone, which undergoes reductive amination followed by chiral resolution to isolate the (S)-enantiomer. Key steps include:

- Reduction : Use of sodium borohydride (NaBH₄) or catalytic hydrogenation to convert the ketone to a secondary alcohol .

- Amination : Reaction with ammonia or ammonium acetate under reductive conditions (e.g., NaBH₃CN) to form the amine .

- Chiral Resolution : Techniques like chiral HPLC or enzymatic resolution ensure >99% enantiomeric excess (ee) . Industrial methods employ continuous flow reactors for scalability and improved yield .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances water solubility (critical for in vitro assays) and stability. Key properties include:

- Solubility : ~50 mg/mL in water at 25°C, facilitating biological testing .

- Melting Point : 215–220°C (decomposition), confirmed via differential scanning calorimetry (DSC) .

- Hygroscopicity : Requires storage in desiccated conditions to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) .

- Structure : Nuclear magnetic resonance (NMR; ¹H/¹³C) and X-ray crystallography for stereochemical confirmation .

- Chirality : Polarimetry or circular dichroism (CD) to validate the (S)-configuration .

Advanced Research Questions

Q. How does the (S)-enantiomer’s stereochemistry affect its pharmacological activity compared to the (R)-form?

Enantiomers exhibit divergent receptor binding profiles. For example:

- (S)-Form : Higher affinity for serotonin (5-HT₂A) and dopamine D₂ receptors in in vitro assays, modulating neurotransmitter release .

- (R)-Form : Preferential binding to σ-1 receptors, linked to neuroprotective effects . Methodological Note : Radiolabeled ligand displacement assays (e.g., [³H]-ketanserin for 5-HT₂A) quantify receptor affinity .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

- Enantiomeric Impurities : Validate ee via chiral HPLC to rule out contamination by the (R)-enantiomer .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (37°C) to ensure reproducibility .

- Cell Line Variability : Use HEK-293 cells overexpressing human receptors for consistent target expression .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Key structural modifications include:

- Halogen Substitution : Replacing bromine with fluorine improves blood-brain barrier penetration but reduces σ-1 affinity .

- Methoxy vs. Methylthio Groups : Methoxy analogs show higher 5-HT₂A selectivity, while methylthio derivatives enhance dopamine modulation .

- Comparative Data :

| Substituent | Target Affinity (Ki, nM) |

|---|---|

| 4-Bromo | 5-HT₂A: 12 ± 2 |

| 4-Fluoro | 5-HT₂A: 8 ± 1 |

| 4-Methoxy | D₂: 25 ± 3 |

Q. What mechanistic insights explain its interaction with neurotransmitter receptors?

Molecular docking simulations suggest:

- The bromine atom forms a halogen bond with Tyr370 in the 5-HT₂A receptor’s binding pocket, stabilizing the active conformation .

- The ethylamine moiety interacts with Asp155 via ionic bonding, a common feature in monoamine receptor ligands . Experimental Validation : Site-directed mutagenesis of Tyr370 reduces binding affinity by >80% .

Methodological Best Practices

- Synthetic Optimization : Use Schlenk lines for oxygen-sensitive steps (e.g., NaBH₄ reductions) .

- Binding Assays : Include negative controls (e.g., ketanserin for 5-HT₂A) to validate specificity .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw NMR/HPLC datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.